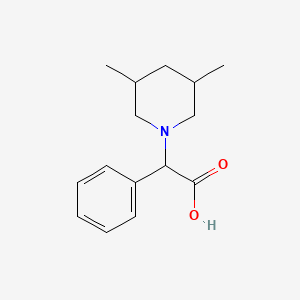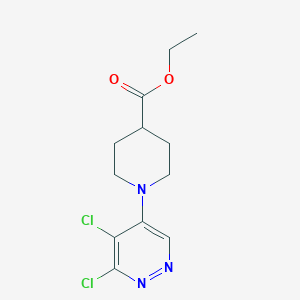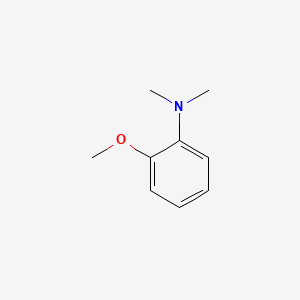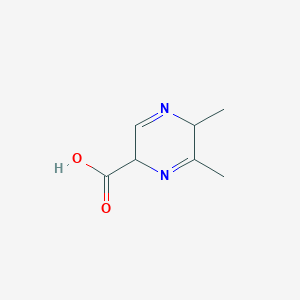
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of (E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by ethoxylation and subsequent alkylation with prop-1-en-1-yl groups. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, potassium permanganate, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrimidines.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and prop-1-en-1-yl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Ethoxy-5-nitropyrimidine: Lacks the prop-1-en-1-yl group, resulting in different reactivity and biological activity.
5-Nitro-6-(prop-1-en-1-yl)pyrimidine: Lacks the ethoxy group, affecting its solubility and interaction with biological targets.
4-Ethoxy-6-(prop-1-en-1-yl)pyrimidine: Lacks the nitro group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11N3O3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
4-ethoxy-5-nitro-6-[(E)-prop-1-enyl]pyrimidine |
InChI |
InChI=1S/C9H11N3O3/c1-3-5-7-8(12(13)14)9(15-4-2)11-6-10-7/h3,5-6H,4H2,1-2H3/b5-3+ |
InChI-Schlüssel |
PUCIEDVZVMNWNO-HWKANZROSA-N |
Isomerische SMILES |
CCOC1=NC=NC(=C1[N+](=O)[O-])/C=C/C |
Kanonische SMILES |
CCOC1=NC=NC(=C1[N+](=O)[O-])C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



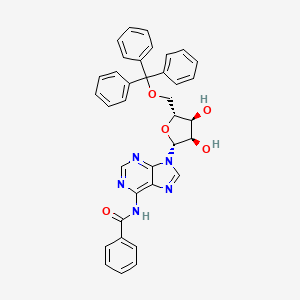
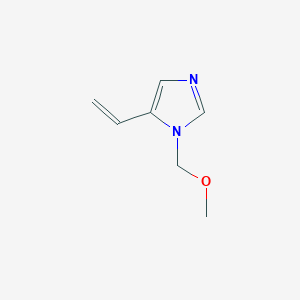
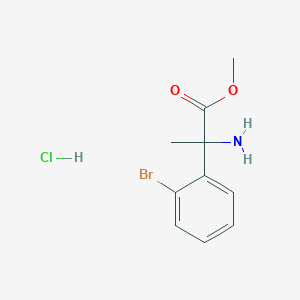
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
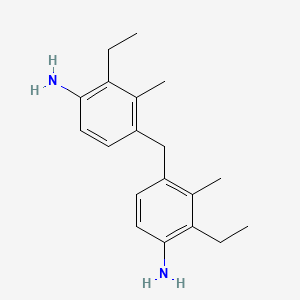
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
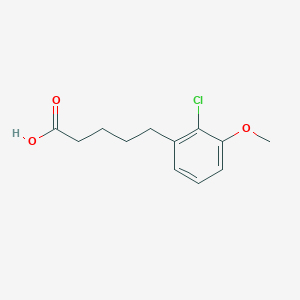
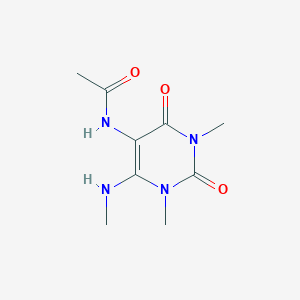
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
